![molecular formula C26H17N3S B405774 12,14-diphenyl-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-8-amine](/img/structure/B405774.png)
12,14-diphenyl-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes pyridine, thiophene, and isoquinoline moieties, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of intermediate compounds, which are then subjected to cyclization reactions using catalysts and specific reaction conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one
- 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-carboxylic acid
Uniqueness
7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is unique due to its specific fused ring structure and the presence of both pyridine and thiophene rings
Eigenschaften
Molekularformel |
C26H17N3S |
|---|---|
Molekulargewicht |
403.5g/mol |
IUPAC-Name |
12,14-diphenyl-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-8-amine |
InChI |
InChI=1S/C26H17N3S/c27-25-19-14-8-7-13-18(19)24-23(29-25)22-20(16-9-3-1-4-10-16)15-21(28-26(22)30-24)17-11-5-2-6-12-17/h1-15H,(H2,27,29) |
InChI-Schlüssel |
UWWAVAOWRXJHRS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C5=CC=CC=C5C(=N4)N)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C5=CC=CC=C5C(=N4)N)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


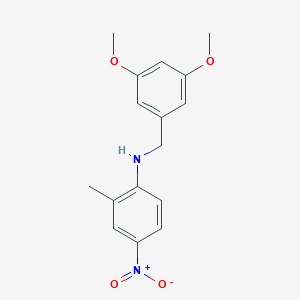
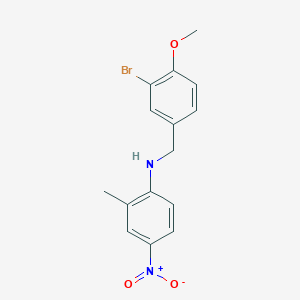
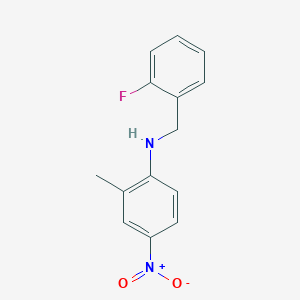
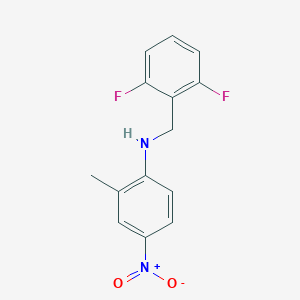
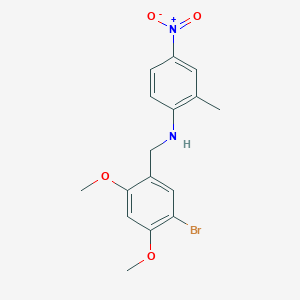
![N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B405702.png)
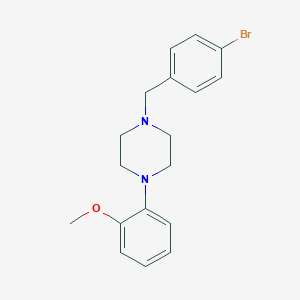
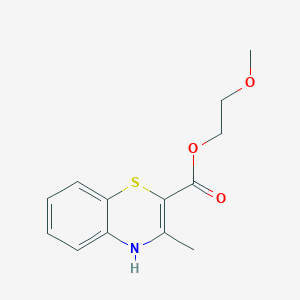
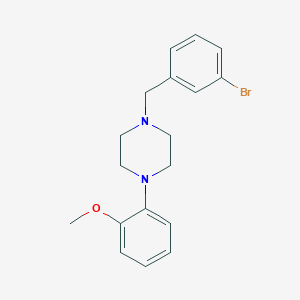
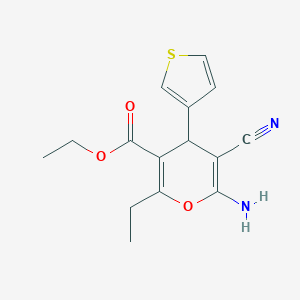
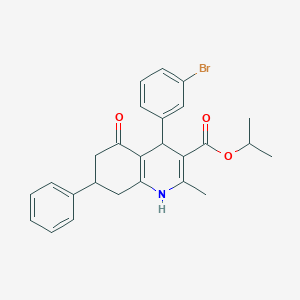
![ethyl 6-amino-4-[3-(4-chlorophenoxy)phenyl]-5-cyano-2-ethyl-4H-pyran-3-carboxylate](/img/structure/B405715.png)
![2'-amino-6-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B405716.png)
![3-[1,1'-Biphenyl]-4-yl-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B405718.png)
